An In-depth Technical Guide to Ezetimibe Phenoxy Glucuronide-D4
An In-depth Technical Guide to Ezetimibe Phenoxy Glucuronide-D4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, analytical applications, and metabolic relevance of Ezetimibe phenoxy glucuronide-D4. This stable isotope-labeled internal standard is critical for the accurate quantification of Ezetimibe and its active metabolite, Ezetimibe phenoxy glucuronide, in biological matrices.
Core Chemical Properties
Ezetimibe phenoxy glucuronide-D4 is a deuterated analog of Ezetimibe phenoxy glucuronide, the primary active metabolite of the cholesterol absorption inhibitor, Ezetimibe. The incorporation of four deuterium atoms provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based bioanalytical methods.
Table 1: General Chemical Properties
| Property | Value |
| Chemical Name | (2S,3S,4S,5R,6S)-6-[4-[(2S,3R)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Synonyms | Ezetimibe-d4 β-D-Glucuronide, Ezetimibe D4 Phenoxy Glucuronide |
| CAS Number | 1426174-41-5 |
| Molecular Formula | C₃₀H₂₅D₄F₂NO₉ |
| Molecular Weight | 589.57 g/mol |
| Appearance | White to Off-White Solid |
Table 2: Physicochemical Properties
| Property | Value |
| Purity (by HPLC) | Typically >95% |
| Isotopic Enrichment | ≥98% |
| Solubility | Soluble in DMSO and Methanol |
| Storage Conditions | Store at -20°C for long-term stability. |
Synthesis and Purification
Detailed, proprietary protocols for the synthesis and purification of Ezetimibe phenoxy glucuronide-D4 are held by commercial suppliers. However, a general understanding of the synthetic strategy can be inferred. The synthesis would likely involve the following key stages:
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Synthesis of Deuterated Precursors: The synthesis would begin with the preparation of a key deuterated starting material, such as D4-labeled 4-fluoroaniline or a related building block.
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Multi-step Synthesis of Deuterated Ezetimibe: The deuterated precursor would then be incorporated into the multi-step synthesis of the Ezetimibe-D4 core structure.
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Glucuronidation: The final step involves the enzymatic or chemical conjugation of a glucuronic acid moiety to the phenolic hydroxyl group of Ezetimibe-D4 to yield Ezetimibe phenoxy glucuronide-D4.
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Purification: Purification is typically achieved through chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) to ensure high chemical and isotopic purity.
Role in Bioanalysis: Experimental Protocol for LC-MS/MS Quantification
Ezetimibe phenoxy glucuronide-D4 is primarily used as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods to accurately quantify Ezetimibe and its active metabolite, Ezetimibe phenoxy glucuronide, in biological samples like plasma.
Sample Preparation
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Aliquoting: An aliquot of the biological matrix (e.g., 100 µL of human plasma) is transferred to a clean microcentrifuge tube.
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Internal Standard Spiking: A known concentration of Ezetimibe phenoxy glucuronide-D4 solution is added to each sample, quality control (QC), and calibration standard.
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Protein Precipitation/Liquid-Liquid Extraction: Proteins are precipitated by adding a solvent like acetonitrile. Alternatively, liquid-liquid extraction with a solvent such as methyl tert-butyl ether can be used to isolate the analytes.
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Centrifugation: The samples are vortexed and then centrifuged to pellet the precipitated proteins or separate the aqueous and organic layers.
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Supernatant Transfer: The supernatant containing the analytes and internal standard is transferred to a new tube or vial.
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Evaporation and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis
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Chromatographic Separation:
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Column: A C18 reverse-phase column is typically used.
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Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., water with 0.1% formic acid) is employed to separate the analytes from matrix components.
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Mass Spectrometric Detection:
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Ionization: Electrospray ionization (ESI) in either positive or negative mode is used.
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Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective detection. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analytes and the internal standard.
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Table 3: Example MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ezetimibe | 408.1 | 271.1 |
| Ezetimibe phenoxy glucuronide | 584.2 | 271.1 |
| Ezetimibe phenoxy glucuronide-D4 | 588.2 | 271.1 |
Metabolic Pathway and Mechanism of Action
To understand the significance of quantifying Ezetimibe phenoxy glucuronide, it is essential to understand the metabolic pathway of Ezetimibe.
Caption: Metabolic pathway and mechanism of action of Ezetimibe.
Following oral administration, Ezetimibe is rapidly absorbed in the small intestine and undergoes extensive first-pass metabolism to its active metabolite, Ezetimibe phenoxy glucuronide. This glucuronidation is primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1 and UGT1A3, in the intestinal wall and the liver. Both Ezetimibe and its glucuronide metabolite are potent inhibitors of the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for cholesterol absorption in the small intestine. By inhibiting NPC1L1, they effectively reduce the uptake of dietary and biliary cholesterol. The parent drug and its metabolite undergo enterohepatic recirculation, which prolongs their therapeutic effect before eventual excretion.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for a bioanalytical study utilizing Ezetimibe phenoxy glucuronide-D4.
